molecular formula C18H23N3OS B5726484 N-(2,6-Diethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide

N-(2,6-Diethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide

Cat. No.: B5726484
M. Wt: 329.5 g/mol
InChI Key: BCOHJMOFZQHAMV-UHFFFAOYSA-N
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Description

N-(2,6-Diethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and biological applications due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide typically involves the reaction of 2,6-diethylphenylamine with 2-chloro-4,6-dimethylpyrimidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: N-(2,6-Diethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its pharmacological properties, possibly as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Diethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in inflammation or microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Diethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide: can be compared with other acetamides such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of ethyl groups on the phenyl ring and methyl groups on the pyrimidine ring can affect its steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-5-14-8-7-9-15(6-2)17(14)21-16(22)11-23-18-19-12(3)10-13(4)20-18/h7-10H,5-6,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOHJMOFZQHAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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